molecular formula C12H10FN5 B14887186 n-(2-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

n-(2-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

Cat. No.: B14887186
M. Wt: 243.24 g/mol
InChI Key: WXKGWBJICXVJHY-UHFFFAOYSA-N
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Description

n-(2-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is characterized by the presence of a triazole ring fused to a pyrazine ring, with a fluorobenzyl group attached to the nitrogen atom at the 8th position of the pyrazine ring. It has gained attention in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(2-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzylamine with a triazole derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and heating to moderate temperatures to facilitate the cyclization process .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. This approach allows for better control over reaction parameters, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

n-(2-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Properties

Molecular Formula

C12H10FN5

Molecular Weight

243.24 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

InChI

InChI=1S/C12H10FN5/c13-10-4-2-1-3-9(10)7-15-11-12-17-16-8-18(12)6-5-14-11/h1-6,8H,7H2,(H,14,15)

InChI Key

WXKGWBJICXVJHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NC=CN3C2=NN=C3)F

Origin of Product

United States

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